

The Role of Leptin Fragment (116-130) in Weight Management: A Technical Guide

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Compound of Interest

Compound Name: *Leptin (116-130)*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Leptin, a 16-kDa adipokine, is a critical regulator of energy homeostasis. However, its therapeutic efficacy in treating obesity is often hampered by leptin resistance. This has spurred investigation into smaller, bioactive fragments of the leptin molecule that may circumvent these limitations. This technical guide provides an in-depth analysis of the leptin fragment spanning amino acids 116-130, a peptide that has demonstrated significant potential in weight management. We will explore its mechanism of action, which may be independent of the canonical long-form leptin receptor (OB-Rb), its effects on key metabolic parameters, and detailed experimental protocols for its study. This document aims to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic application of this promising leptin mimetic.

Introduction

Obesity, a global pandemic, is characterized by excessive adipose tissue accumulation and is a major risk factor for numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. Leptin, the protein product of the ob gene, is a cornerstone of the body's weight regulation system. It signals the status of energy stores to the hypothalamus, thereby modulating food intake and energy expenditure.^[1] However, the majority of obese individuals exhibit hyperleptinemia and a state of leptin resistance, rendering exogenous leptin administration largely ineffective.

The synthetic peptide corresponding to the amino acid sequence 116-130 of mouse leptin has emerged as a promising candidate to overcome this challenge.[2] Studies have shown that this fragment can mimic some of the beneficial effects of native leptin on body weight and food intake, even in animal models with dysfunctional leptin signaling.[3][4] This guide will synthesize the current understanding of **Leptin (116-130)** and provide the necessary technical information for its further investigation.

Mechanism of Action and Signaling Pathways

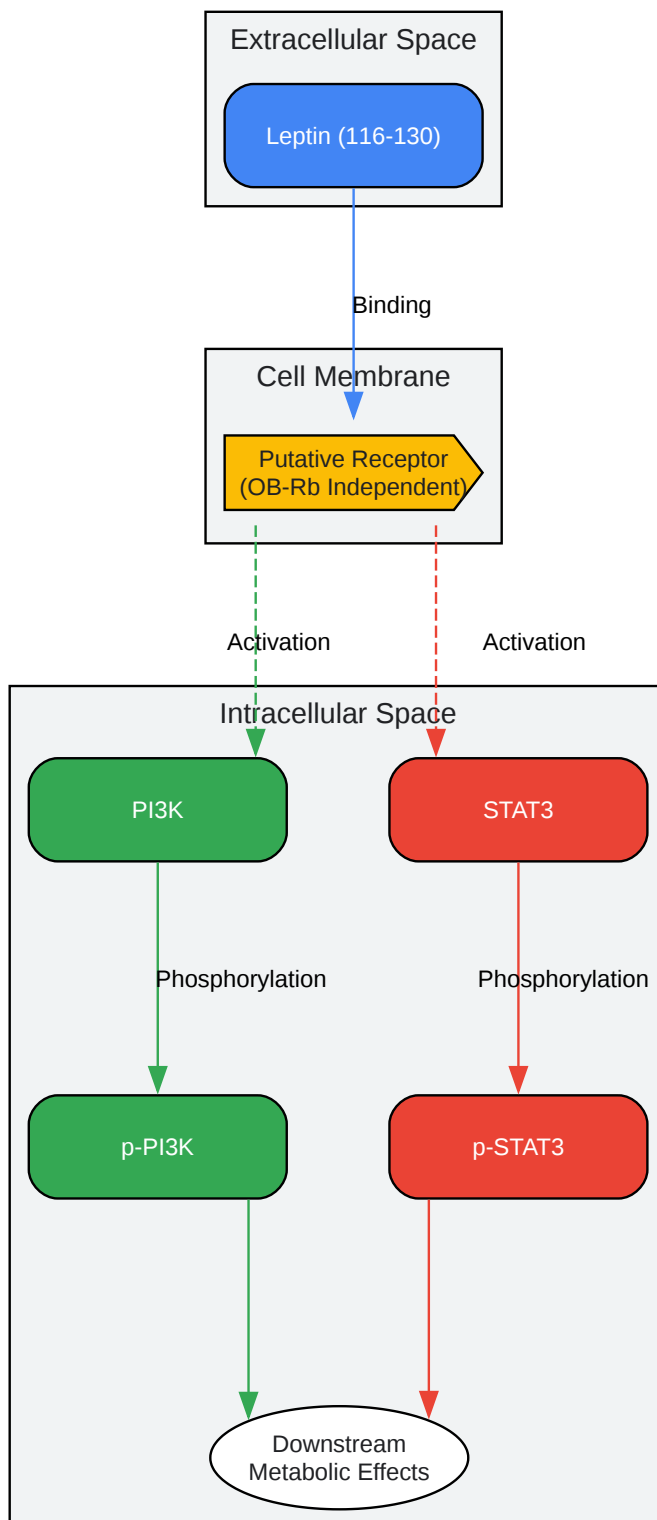
A compelling aspect of **Leptin (116-130)** is its potential to function independently of the long-form leptin receptor (OB-Rb), the primary signaling isoform in the hypothalamus.[3] This suggests a novel mechanism that could bypass the central leptin resistance observed in obesity.

While the precise receptor for **Leptin (116-130)** remains to be definitively identified, evidence suggests that its downstream signaling converges on pathways similar to those activated by full-length leptin. Studies have indicated the involvement of:

- Signal Transducer and Activator of Transcription 3 (STAT3): Phosphorylation of STAT3 is a key event in leptin signaling, and some research suggests that **Leptin (116-130)** can also activate this pathway.[5][6]
- Phosphoinositide 3-Kinase (PI3K): The PI3K pathway is another crucial mediator of leptin's metabolic effects, and there is evidence to support its activation by the 116-130 fragment.[5][7]

The proposed signaling cascade for **Leptin (116-130)** is depicted below, highlighting its potential divergence from the canonical leptin signaling pathway at the receptor level.

Proposed Signaling Pathway of Leptin (116-130)

[Click to download full resolution via product page](#)Proposed signaling pathway for **Leptin (116-130)**.

Quantitative Data on In Vivo Efficacy

Multiple studies in rodent models of obesity have demonstrated the potent effects of **Leptin (116-130)** on weight management and related metabolic parameters. The following tables summarize key quantitative findings.

Table 1: Effects of **Leptin (116-130)** on Body Weight and Food Intake in ob/ob Mice

| Study Reference | Animal Model | Peptide | Dosage | Administration Route | Duration | Change in Body Weight | Change in Food Intake |
|------------------------|-----------------------------|------------------------|----------|----------------------|----------|-------------------------------|-----------------------|
| Grasso et al., 1997[8] | Female C57BL/6 J ob/ob mice | Leptin (116-130) amide | 1 mg/day | Intraperitoneal | 28 days | -3.4% (vs. +14.7% in control) | -15% |
| Grasso et al., 1999[2] | Female C57BL/6 J ob/ob mice | LEP- (116-130) | 1 mg/day | Intraperitoneal | 28 days | -3.4% (vs. +14.7% in vehicle) | -15% |

Table 2: Effects of **Leptin (116-130)** in db/db Mice (Leptin Receptor Deficient)

| Study Reference | Animal Model | Peptide | Dosage | Administration Route | Duration | Effect on Body Weight Gain | Effect on Blood Glucose | Effect on Food Intake |
|----------------------------|-----------------------------|----------------|---------------|----------------------|---------------|----------------------------|-------------------------|-----------------------|
| Grasso et al., 1999[3] [9] | Female C57BL/6 J db/db mice | LEP- (116-130) | Not specified | Intraperitoneal | Not specified | Reduced | Reduced | No significant change |

Experimental Protocols

Reproducibility of in vivo studies is paramount. This section provides a detailed methodology for a typical experiment investigating the effects of **Leptin (116-130)** in an ob/ob mouse model.

4.1. Animal Model

- Species: Mus musculus
- Strain: C57BL/6J-Lepob/J (ob/ob mice)
- Sex: Female (to avoid confounding variables from cyclical hormonal changes in males)
- Age: 5-6 weeks at the start of the experiment
- Housing: Individually housed in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Ad libitum access to standard chow and water.
- Acclimatization: Animals should be acclimatized to the housing conditions and handling for at least one week prior to the start of the experiment.

4.2. Peptide Preparation and Administration

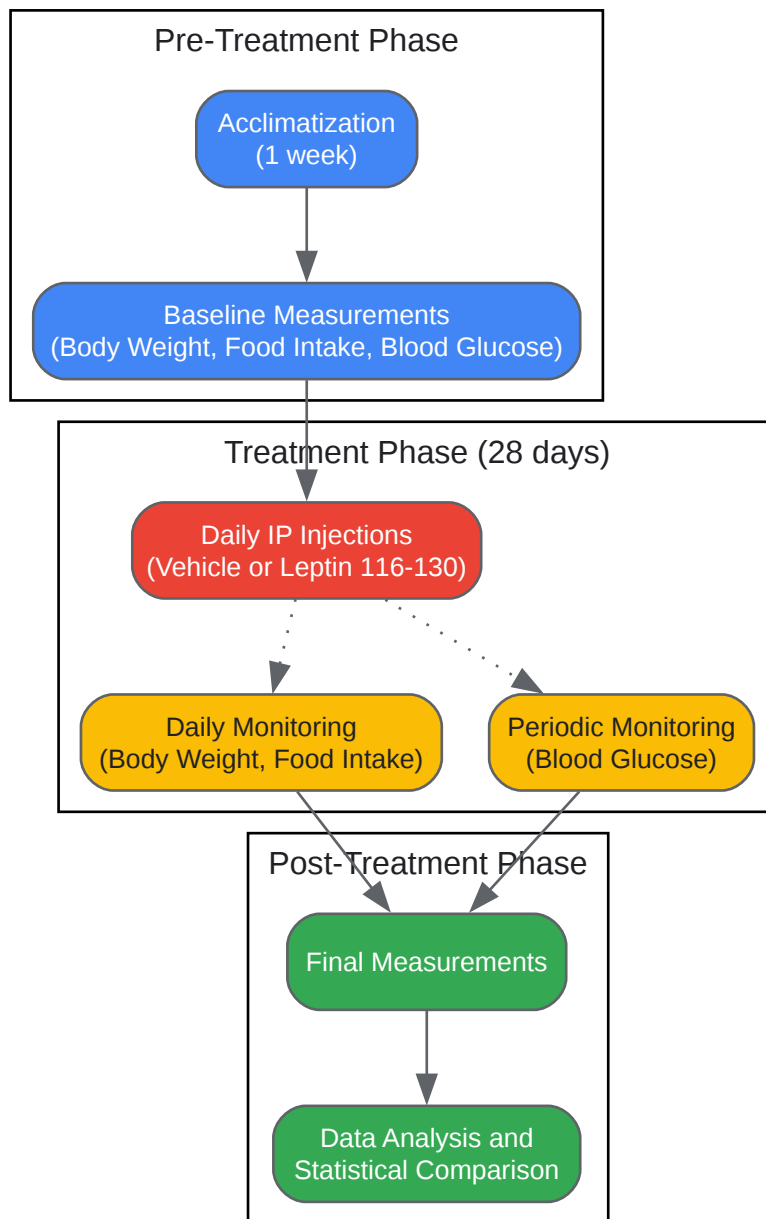
- Peptide: Synthetic mouse **Leptin (116-130)** amide, purified to >95% by HPLC.
- Vehicle: Sterile phosphate-buffered saline (PBS), pH 7.4.
- Preparation: The lyophilized peptide is reconstituted in the vehicle to the desired concentration (e.g., 1 mg/ml).
- Administration Route: Intraperitoneal (IP) injection is a common and effective route.^[8] Subcutaneous injection is an alternative.
- Dosage: A typical effective dose is 1 mg/day per mouse.^{[2][8]}
- Frequency: Daily injections at the same time each day to maintain consistent circulating levels.

4.3. Experimental Design and Measurements

- Groups:
 - Control Group: Receives daily IP injections of the vehicle.
 - Treatment Group: Receives daily IP injections of **Leptin (116-130)**.
- Duration: A 28-day study period is sufficient to observe significant effects on body weight and food intake.[\[2\]](#)[\[8\]](#)
- Measurements:
 - Body Weight: Measured daily to the nearest 0.1 g.
 - Food Intake: Measured daily by weighing the remaining food pellets.
 - Blood Glucose: Measured at baseline and at regular intervals throughout the study from tail vein blood using a glucometer.

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of **Leptin (116-130)**.

Experimental Workflow for In Vivo Study of Leptin (116-130)



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Typical experimental workflow for **Leptin (116-130)** in vivo studies.

Conclusion and Future Directions

Leptin fragment (116-130) represents a significant advancement in the search for effective obesity therapeutics. Its ability to reduce body weight and food intake, potentially through an OB-Rb independent mechanism, makes it a highly attractive candidate for overcoming leptin

resistance. The data presented in this guide provide a solid foundation for its continued investigation.

Future research should focus on:

- **Receptor Identification:** Elucidating the specific receptor(s) and binding sites for **Leptin (116-130)** is a critical next step.
- **Pharmacokinetics and Pharmacodynamics:** A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of the peptide is necessary for optimizing dosing and delivery.
- **Long-Term Efficacy and Safety:** Studies of longer duration are needed to assess the sustained effects and potential side effects of chronic administration.
- **Translational Studies:** Ultimately, the potential of **Leptin (116-130)** must be evaluated in human clinical trials.

This technical guide has provided a comprehensive overview of the current state of knowledge regarding **Leptin (116-130)** and its role in weight management. The detailed methodologies and summarized data herein should empower researchers and drug development professionals to further explore the therapeutic potential of this promising peptide.

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- To cite this document: BenchChem. [The Role of Leptin Fragment (116-130) in Weight Management: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12418393#role-of-leptin-116-130-in-weight-management]

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